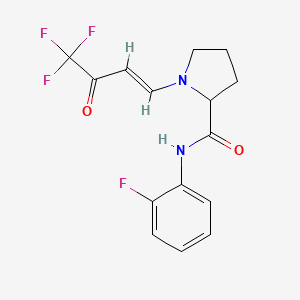
(E)-N-(2-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C15H14F4N2O2 and its molecular weight is 330.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(2-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl and trifluoromethyl groups. The synthetic pathway often employs nucleophilic substitutions and cyclization techniques to achieve high yields and purity.
Anticancer Properties
Research indicates that pyrrolidine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated against several cancer cell lines, demonstrating promising results in inhibiting growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H196 (SCLC) | 5.0 | Induction of apoptosis, ROS generation |
| MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest at S phase |
| A549 (Lung Cancer) | 7.5 | Inhibition of proliferation via apoptosis |
Antimicrobial Activity
The compound has also been identified as a potential inhibitor of InhA (enoyl-acyl carrier protein reductase), a critical enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This suggests that it may serve as a lead compound for developing new antituberculosis agents.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the S phase by modulating cyclin-dependent kinases (CDKs).
- Reactive Oxygen Species (ROS) Generation : The generation of ROS is linked to its anticancer activity, promoting oxidative stress in cancer cells.
- Inhibition of Key Enzymes : As an InhA inhibitor, it disrupts bacterial fatty acid synthesis, thus exhibiting antimicrobial properties.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects noted in non-small cell lung cancer models.
Study 2: Antimicrobial Testing
Another investigation assessed the efficacy against Mycobacterium tuberculosis, revealing that the compound exhibited an IC50 value significantly lower than existing treatments, indicating its potential as a novel therapeutic agent.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O2/c16-10-4-1-2-5-11(10)20-14(23)12-6-3-8-21(12)9-7-13(22)15(17,18)19/h1-2,4-5,7,9,12H,3,6,8H2,(H,20,23)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZWIOGLGDEDMY-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













